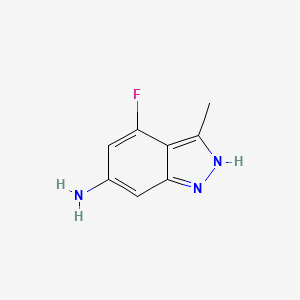

4-Fluoro-3-methyl-1H-indazol-6-amine

Description

4-Fluoro-3-methyl-1H-indazol-6-amine is a fluorinated indazole derivative with a methyl substituent at position 3 and an amino group at position 5. Indazoles are heterocyclic aromatic compounds featuring a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms. This scaffold is prominent in medicinal chemistry due to its ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

IUPAC Name |

4-fluoro-3-methyl-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUGHILVJVXZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289647 | |

| Record name | 4-Fluoro-3-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-44-8 | |

| Record name | 4-Fluoro-3-methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of o-fluorobenzaldehydes with hydrazine, followed by methylation . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of environmentally friendly reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce various halogenated or alkylated indazole derivatives .

Scientific Research Applications

4-Fluoro-3-methyl-1H-indazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, such as apoptosis or cell cycle regulation .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of 4-Fluoro-3-methyl-1H-indazol-6-amine with structurally related indazole and indole derivatives:

Research Findings on Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and lower polarizability compared to chlorine reduce steric clashes and metabolic degradation, making the target compound more stable than its chloro analog .

- Methyl Positioning: The 3-methyl group in the target compound may hinder enzymatic deactivation, similar to findings in , where methyl substituents on aromatic rings influenced carcinogenicity and protein-binding kinetics .

- Trifluoromethyl Impact : The CF₃ group in 6-(Trifluoromethyl)-1H-indazol-3-amine significantly enhances lipophilicity, which correlates with improved membrane penetration and prolonged half-life .

Biological Activity

4-Fluoro-3-methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a fluoro and methyl substituent on the indazole core, makes it of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 167.17 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their active sites, thereby modulating various cellular pathways involved in apoptosis and cell cycle regulation . This mechanism is crucial for its potential use as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various indazole derivatives found that compounds similar to this compound displayed promising inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-Fluoro... | K562 | 5.15 | 6.45 |

| 5-Fluorouracil | K562 | - | 0.14 |

This table illustrates the IC50 values for selected compounds against the K562 cell line, highlighting the potential of this compound as a low-toxicity anticancer agent.

Mechanistic Insights

Further investigations revealed that this compound induces apoptosis in cancer cells through modulation of apoptotic pathways. For example, treatment with this compound resulted in a dose-dependent increase in apoptosis rates in K562 cells, correlating with decreased levels of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein) .

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives where this compound was included among the tested compounds. The study reported that this compound significantly inhibited cell proliferation in cancer cell lines while exhibiting lower cytotoxicity towards normal cells (HEK293), thus confirming its selectivity and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.